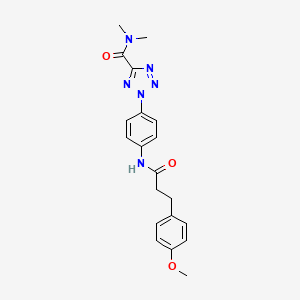

2-(4-(3-(4-methoxyphenyl)propanamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-(4-(3-(4-methoxyphenyl)propanamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide, a compound related to the antiallergic series described in the first paper, involves the formation of benzamide and tetrazole rings. The paper discusses the synthesis of a series of 2-hydroxy-N-1H-tetrazol-5-ylbenzamides and their isomeric N-(2-hydroxyphenyl)-1H-tetrazole-5-carboxamides, which are structurally related to the compound . The synthesis likely involves the acylation of the appropriate amine with an acid chloride to form the amide bond, followed by the introduction of the tetrazole ring through a cyclization reaction. The paper also mentions the use of a Hansch/Free-Wilson model to establish a relationship between structure and activity, which could guide the synthesis of potent derivatives .

Molecular Structure Analysis

The molecular structure of the compound is likely to be characterized by the presence of a tetrazole ring, a benzamide moiety, and a methoxyphenyl group. The second paper provides insights into the molecular structure of a related compound, where the dihedral angle between the pyrazole and thiophene rings is mentioned, indicating a twisted conformation. Although the compound does not contain these exact rings, the analysis suggests that the spatial arrangement of the rings in the molecule can significantly influence its overall conformation. The presence of hydrogen bond interactions, as mentioned in the second paper, could also be relevant for the compound , potentially affecting its stability and reactivity .

Chemical Reactions Analysis

The compound's reactivity can be inferred from the functional groups present in its structure. The amide bond might be involved in hydrolysis reactions under certain conditions, while the tetrazole ring could participate in reactions typical for heterocyclic compounds, such as nucleophilic substitution. The methoxy group could be involved in demethylation reactions or serve as a directing group in electrophilic aromatic substitution. The first paper does not provide specific details on the chemical reactions of the compounds synthesized but discusses the antiallergic activity, which could be related to the reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly discussed in the provided papers. However, based on the structural features and the related compounds mentioned, it can be hypothesized that the compound would exhibit certain physicochemical properties that contribute to its biological activity. For instance, the lipophilicity of the methoxyphenyl group and the hydrogen bonding potential of the amide and tetrazole groups could influence the compound's solubility, stability, and ability to interact with biological targets. The first paper mentions the use of physicochemical properties to discuss activity, suggesting that such properties are crucial for the compound's antiallergic effects . The second paper, while discussing a different compound, mentions thermal stability and non-linear optical properties, which could be relevant for the compound when considering its potential applications .

Applications De Recherche Scientifique

Synthesis and Chemistry in Antitumor Agents : This compound is part of a class of chemicals involved in the synthesis of novel antitumor agents. For example, a study discussed the synthesis and chemistry of related imidazotetrazines, which showed curative activity against certain types of leukemia (Stevens et al., 1984).

Development of Anti-Inflammatory and Analgesic Agents : Research has been conducted on the synthesis of novel compounds derived from similar chemical structures for their potential use as anti-inflammatory and analgesic agents. These compounds were found to have significant inhibitory activity on cyclooxygenase enzymes and showed promising analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Antiprotozoal Agents Development : Another study focused on synthesizing novel dicationic compounds as antiprotozoal agents, showcasing the potential of these chemical structures in treating protozoal infections (Ismail et al., 2004).

Cytotoxicity and Cancer Research : Compounds with a similar structure have been synthesized and evaluated for their cytotoxicity against cancer cells, indicating their potential application in cancer research (Hassan et al., 2014).

Electro-Optical Properties in Polymer Research : Research into the electro-optical properties of aromatic polyamides and polyimides bearing pendant groups related to this compound highlights its applications in material science and polymer research (Hsiao et al., 2015).

Antimicrobial and Docking Studies : Compounds structurally similar have been synthesized and subjected to antimicrobial evaluation and molecular docking studies, indicating their potential in developing new antimicrobial agents (Talupur et al., 2021).

Antidiabetic Screening : Synthesis of related dihydropyrimidine derivatives and their in vitro antidiabetic screening through α-amylase inhibition assays reveal the potential of these compounds in diabetes treatment (Lalpara et al., 2021).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[4-[3-(4-methoxyphenyl)propanoylamino]phenyl]-N,N-dimethyltetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O3/c1-25(2)20(28)19-22-24-26(23-19)16-9-7-15(8-10-16)21-18(27)13-6-14-4-11-17(29-3)12-5-14/h4-5,7-12H,6,13H2,1-3H3,(H,21,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQGXTIKZPUTSHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=NN(N=N1)C2=CC=C(C=C2)NC(=O)CCC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(3-(4-methoxyphenyl)propanamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-bromophenyl)-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2545347.png)

![3-methyl-6-(4-(3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2545349.png)

![(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone](/img/structure/B2545352.png)

![2-(2-fluorophenoxy)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2545360.png)

![1-(3-chlorophenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2545361.png)

![N-[1-[(5-Fluoro-2-methoxyphenyl)methyl]cyclopropyl]prop-2-enamide](/img/structure/B2545366.png)

![5-Nitro-6-[4-(4-nitrophenyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2545367.png)